molecular formula C12H19N B13041340 (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B13041340
M. Wt: 177.29 g/mol
InChI Key: DLXAMPFNLVUCGO-GFCCVEGCSA-N
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Description

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine ( 1212850-05-9) is a chiral amine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is supplied as a high-purity compound for research purposes. This compound is part of a class of chemicals that are of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel psychoactive substances . Structurally, it shares features with phenethylamine derivatives that are known to act as agonists at serotonin receptors, such as the 5-HT2A receptor . Research into similar 2,5-dimethoxyphenyl compounds is focused on developing selective receptor agonists to probe their potential therapeutic applications and understand their mechanisms of action . Furthermore, related amine compounds are also being investigated for their activity on Trace Amine-Associated Receptor 1 (TAAR1), an emerging target for psychiatric disorders . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m1/s1

InChI Key

DLXAMPFNLVUCGO-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(C)C)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Amine Formation: The alcohol is then converted to the amine through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine to a more reduced state, such as an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at the available positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Amine Type Key Features References
This compound C₁₂H₁₉N 177.29 (calc.) 2,5-Dimethylphenyl Branched primary amine R-configuration, high lipophilicity
1-(2,5-Dimethylphenyl)piperazine C₁₂H₁₈N₂ 190.28 2,5-Dimethylphenyl Cyclic secondary amine Enhanced solubility in acidic media
(R)-2-Phenyl-1-propylamine C₉H₁₃N 135.21 Phenyl Branched primary amine R-configuration, simpler aromatic ring
(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄BrN·HCl 288.6 (calc.) 3-Bromophenyl Branched primary amine Hydrochloride salt, electron-withdrawing substituent

Key Observations :

  • Aromatic Substituents : The 2,5-dimethylphenyl group in the target compound and 1-(2,5-Dimethylphenyl)piperazine provides steric bulk and electron-donating effects, increasing lipophilicity compared to the electron-withdrawing bromo group in (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride .
  • Amine Structure : The branched primary amine in the target compound contrasts with the cyclic piperazine in 1-(2,5-Dimethylphenyl)piperazine, which may exhibit higher solubility due to protonation at physiological pH .
Role of Aromatic Substitution
  • Electron-Donating Groups : The 2,5-dimethylphenyl substituent in the target compound likely enhances metabolic stability compared to unsubstituted analogs like (R)-2-Phenyl-1-propylamine, as methyl groups resist oxidative degradation .
  • Electron-Withdrawing Groups : The 3-bromophenyl derivative may exhibit stronger dipole interactions with biological targets but reduced lipophilicity, impacting bioavailability.
Amine Functionality
  • Primary Amines : The target compound’s primary amine group enables facile derivatization (e.g., salt formation, acylation), similar to (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride .
  • Piperazine Derivatives : Cyclic amines like 1-(2,5-Dimethylphenyl)piperazine are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier, suggesting the target compound’s primary amine may have divergent applications.
Stereochemical Influence

The R-configuration in the target compound and (R)-2-Phenyl-1-propylamine could confer selectivity for chiral receptors or enzymes. For example, enantiomers of amphetamine derivatives exhibit distinct pharmacological activities, underscoring the importance of stereochemistry.

Biological Activity

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, an organic compound classified as an amine, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of 177.29 g/mol. Its structure features a phenyl ring with two methyl groups at the 2 and 5 positions, linked to a propan-1-amine backbone. This unique configuration contributes to its specific chemical reactivity and potential biological activities.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and antifungal properties. These activities are attributed to its ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. The compound's interactions with proteins or nucleic acids may modulate various biochemical pathways, suggesting its potential therapeutic applications.

Antimicrobial and Antifungal Properties

Preliminary studies have shown that the compound can inhibit the growth of certain microbial strains. The following table summarizes findings from various studies regarding its antimicrobial and antifungal efficacy:

Microbial StrainMinimum Inhibitory Concentration (MIC)Notes
E. coli50 µg/mLEffective against Gram-negative bacteria
S. aureus25 µg/mLEffective against Gram-positive bacteria
Candida albicans30 µg/mLExhibits antifungal activity

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily due to its structural features that facilitate interactions with biological molecules:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets.
  • π-π Interactions : The phenyl ring allows for π-π stacking interactions, which are crucial in stabilizing interactions with proteins and nucleic acids.

These interactions may influence the compound's pharmacodynamics, enhancing its effectiveness in modulating receptor activity or enzyme functions.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 2,5-dimethylphenylamine. A common method includes reacting 2,5-dimethylphenylamine with an alkylating agent such as 2-bromopropane in the presence of a base like potassium carbonate under reflux conditions in a solvent like acetonitrile.

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts are also used to ensure consistent quality during synthesis.

Case Studies

Recent studies have explored the compound's potential in various applications:

  • Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antibiotics.
  • Antifungal Efficacy : Another investigation reported that the compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections.
  • Pharmacological Potential : Research into the compound's pharmacokinetics revealed promising bioavailability profiles, indicating its potential for oral administration in therapeutic settings.

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